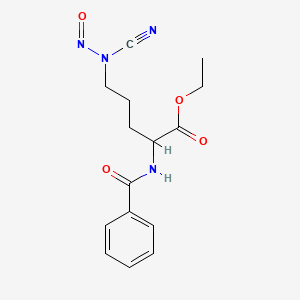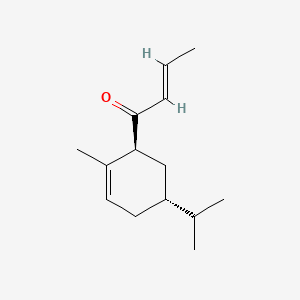
Ipronidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipronidazole hydrochloride is a veterinary drug belonging to the nitroimidazole class. It is primarily used as an antiprotozoal agent to treat histomoniasis in turkeys and swine dysentery . The compound is known for its effectiveness in controlling protozoal infections, making it a valuable tool in veterinary medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipronidazole hydrochloride involves the reaction of 2-isopropyl-4 (or 5-nitroimidazole) with dimethyl sulfate in dioxane under reflux conditions. The product is then precipitated using sodium hydroxide solution at low temperatures . The hydrochloride salt is formed by reacting the product, dissolved in isopropanol, with ethanolic hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets veterinary pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Ipronidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Cyclization: Formation of imidazole derivatives through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and alkyl halides for substitution reactions. Cyclization reactions often require acidic or basic conditions to facilitate ring closure .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
Ipronidazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ipronidazole hydrochloride involves the reduction of the nitro group to form reactive intermediates that interact with protozoal DNA, leading to the inhibition of nucleic acid synthesis. This results in the death of the protozoal cells . The molecular targets include DNA and electron-transport proteins within the protozoal cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole used to treat protozoal infections in humans and animals.
Dimetridazole: Used in veterinary medicine for similar purposes as ipronidazole.
Ronidazole: Another veterinary drug used to treat protozoal infections.
Uniqueness
Ipronidazole hydrochloride is unique due to its specific use in veterinary medicine and its effectiveness against histomoniasis in turkeys and swine dysentery. Its chemical structure allows for specific interactions with protozoal DNA, making it a potent antiprotozoal agent .
Properties
CAS No. |
49791-86-8 |
|---|---|
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-propan-2-ylimidazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(2)7-8-4-6(9(7)3)10(11)12;/h4-5H,1-3H3;1H |
InChI Key |
HOMIFIGVCCVRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1C)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



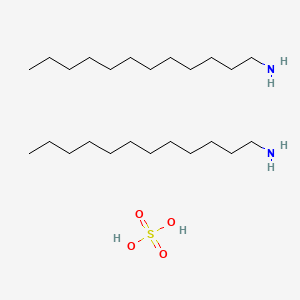

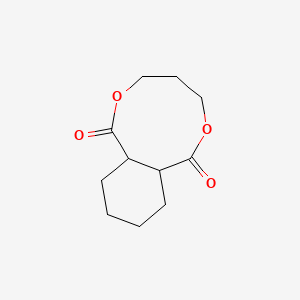
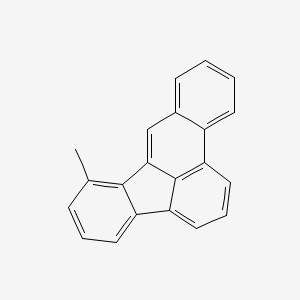

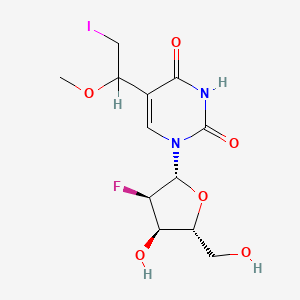
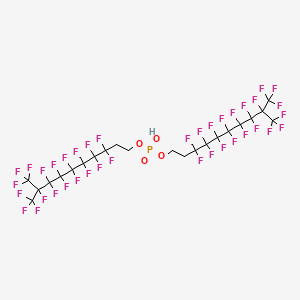

![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)


